Cas no 168013-75-0 (2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile)

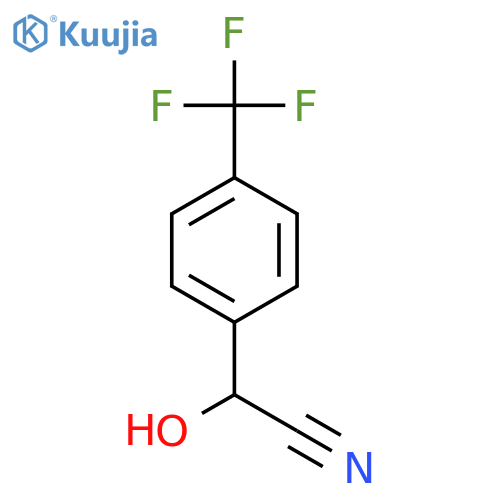

168013-75-0 structure

商品名:2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile

2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile 化学的及び物理的性質

名前と識別子

-

- Benzeneacetonitrile, a-hydroxy-4-(trifluoromethyl)-

- 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile

- BENZENEACETONITRILE,.ALPHA.-HYDROXY-4-(TRIFLUOROMETHYL)-

- BS-16192

- 168013-75-0

- MFCD12169340

- DTXSID70558568

- Hydroxy[4-(trifluoromethyl)phenyl]acetonitrile

- SCHEMBL6908520

- Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)-

- CS-0161351

- (+/-)-2-hydroxy-2-(4-trifluoromethylphenyl)acetonitrile

- J-519676

- D80859

- NYWXAQVYSYFVIG-UHFFFAOYSA-N

- EN300-174665

- alpha-Hydroxy-4-(trifluoromethyl)benzeneacetonitrile

- AKOS009469237

- 2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile

-

- インチ: InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H

- InChIKey: NYWXAQVYSYFVIG-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1C(C#N)O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 201.04014830g/mol

- どういたいしつりょう: 201.04014830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 44Ų

2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-174665-10.0g |

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |

168013-75-0 | 95% | 10.0g |

$1962.0 | 2023-02-16 | |

| Enamine | EN300-174665-0.1g |

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |

168013-75-0 | 95% | 0.1g |

$129.0 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KN559-50mg |

2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile |

168013-75-0 | 95% | 50mg |

278.0CNY | 2021-07-15 | |

| Enamine | EN300-174665-1g |

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |

168013-75-0 | 95% | 1g |

$457.0 | 2023-09-20 | |

| 1PlusChem | 1P007W53-100mg |

Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)- |

168013-75-0 | 95% | 100mg |

$167.00 | 2024-06-19 | |

| Aaron | AR007WDF-5g |

Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)- |

168013-75-0 | 95% | 5g |

$612.00 | 2025-01-23 | |

| Enamine | EN300-174665-5g |

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |

168013-75-0 | 95% | 5g |

$1322.0 | 2023-09-20 | |

| Aaron | AR007WDF-250mg |

Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)- |

168013-75-0 | 95% | 250mg |

$44.00 | 2025-01-23 | |

| eNovation Chemicals LLC | Y1230036-10g |

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |

168013-75-0 | 95% | 10g |

$900 | 2025-02-18 | |

| abcr | AB547653-1g |

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile; . |

168013-75-0 | 1g |

€336.70 | 2024-08-02 |

2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

168013-75-0 (2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:168013-75-0)2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile

清らかである:99%

はかる:1g

価格 ($):165

atkchemica

(CAS:168013-75-0)2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ